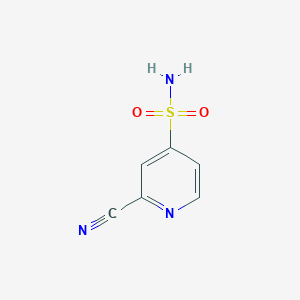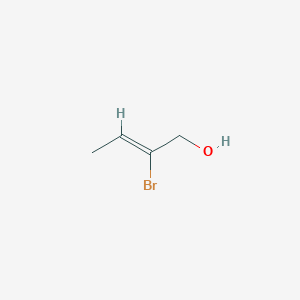
(Z)-2-bromobut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-bromobut-2-en-1-ol is an organic compound with the molecular formula C4H7BrO It is a brominated alcohol with a double bond in the (Z)-configuration, meaning the higher priority substituents on the double-bonded carbons are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-bromobut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol. This reaction typically uses bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form but-2-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form but-2-en-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: But-2-enal or but-2-enone.
Reduction: But-2-en-1-ol.
Substitution: But-2-en-1-ol or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-bromobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-2-bromobut-2-en-1-ol exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substituted product.
Comparison with Similar Compounds
Similar Compounds
(E)-2-bromobut-2-en-1-ol: The (E)-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
But-2-en-1-ol: The non-brominated analog of the compound.
2-bromo-1-butanol: A brominated alcohol with the bromine atom on a different carbon.
Uniqueness
(Z)-2-bromobut-2-en-1-ol is unique due to its specific (Z)-configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its (E)-isomer and other similar compounds. This makes it valuable in the synthesis of specific target molecules where stereochemistry is crucial.
Properties
CAS No. |
52467-65-9 |
|---|---|
Molecular Formula |
C4H7BrO |
Molecular Weight |
151.00 g/mol |
IUPAC Name |
(Z)-2-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c1-2-4(5)3-6/h2,6H,3H2,1H3/b4-2- |
InChI Key |
OFRPQMBABOBXKG-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C(/CO)\Br |
Canonical SMILES |
CC=C(CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
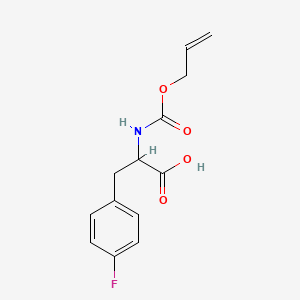
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
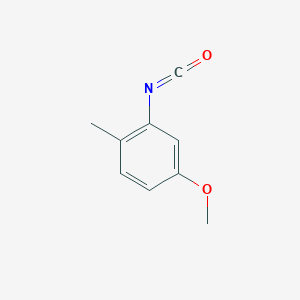
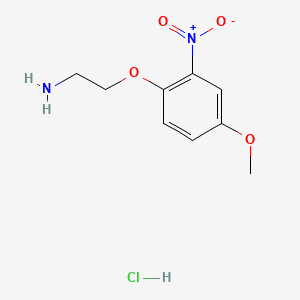
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
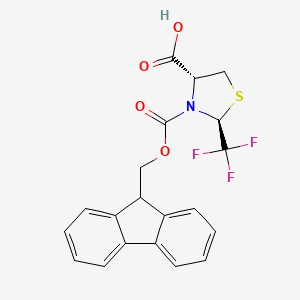
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
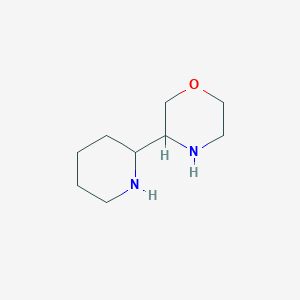
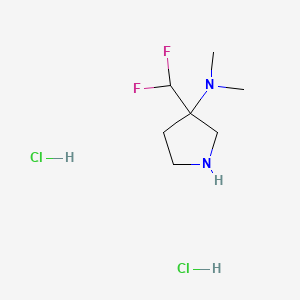
amine](/img/structure/B13513030.png)
